molecular formula C14H11N3O2 B14174500 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine CAS No. 89013-88-7

4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B14174500
CAS No.: 89013-88-7
M. Wt: 253.26 g/mol
InChI Key: QGXSXPVCFLKHQV-UHFFFAOYSA-N
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Description

4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of a methoxyphenyl group adds to its structural complexity and potential for diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Formation of 4-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives of the pyridine ring.

Mechanism of Action

The mechanism of action of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine stands out due to its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

89013-88-7

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H11N3O2/c1-18-12-4-2-10(3-5-12)13-16-17-14(19-13)11-6-8-15-9-7-11/h2-9H,1H3

InChI Key

QGXSXPVCFLKHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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